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3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE

Cat. No.: B1505915
CAS No.: 885964-91-0
M. Wt: 210.27 g/mol
InChI Key: FQDGVGAPOMGLEK-UHFFFAOYSA-N
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Description

Significance of Benzaldehyde (B42025) Scaffolds in Synthetic Chemistry

The benzaldehyde scaffold, a benzene (B151609) ring bearing a formyl group, is a fundamental building block in synthetic chemistry. wikipedia.org Its importance stems from the reactivity of the aldehyde functional group, which readily participates in a wide range of chemical transformations. These include oxidations to form benzoic acids, reductions to yield benzyl (B1604629) alcohols, and various carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol (B89426) reactions. wikipedia.org This versatility makes benzaldehyde and its derivatives indispensable precursors for the synthesis of a diverse array of more complex molecules. numberanalytics.com

The introduction of substituents onto the benzene ring of the benzaldehyde scaffold dramatically expands its utility. These substituents can modulate the electronic properties and steric environment of the molecule, thereby influencing its reactivity and physical characteristics. This principle is fundamental to the design and synthesis of new organic materials, pharmaceuticals, and agrochemicals. numberanalytics.com

Overview of Aryl-Substituted Benzaldehydes in Academic Research

Aryl-substituted benzaldehydes, also known as biaryl aldehydes, are a significant class of compounds that have garnered considerable attention in academic research. rsc.orgresearchgate.net These molecules, which feature a second aromatic ring directly bonded to the benzaldehyde core, are prevalent in many biologically active compounds and advanced materials. researchgate.net The synthesis of these structures is a key area of investigation, with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, being a prominent method for their construction. numberanalytics.comlibretexts.org

The research interest in biaryl aldehydes is driven by their potential applications in various fields. For instance, they serve as crucial intermediates in the synthesis of complex natural products and pharmaceuticals. researchgate.net Furthermore, the unique structural and electronic properties of biaryl systems make them attractive candidates for the development of novel liquid crystals, polymers, and chiral ligands for asymmetric catalysis. acs.org Recent advancements have even explored their use in the development of inhibitors for protein-protein interactions, highlighting their therapeutic potential.

Scope and Research Focus on 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE

This article will now narrow its focus to a specific, yet illustrative, example of an aryl-substituted benzaldehyde: This compound . This compound, which features a 2,3-dimethylphenyl group at the meta-position of the benzaldehyde ring, serves as a case study for the synthesis and potential utility of biaryl aldehydes.

While detailed experimental data for this specific molecule is not widely published, its synthesis can be logically approached through established methodologies for biaryl formation. The primary synthetic strategy for a molecule of this nature would be the Suzuki-Miyaura cross-coupling reaction. This would involve the reaction of 3-formylphenylboronic acid with 1-bromo-2,3-dimethylbenzene (or vice versa) in the presence of a palladium catalyst and a base. A patent for the synthesis of a structurally related compound, 3-(2,3-dimethylphenyl)-2-butenal, from 1-bromo-2,3-dimethylbenzene and crotonaldehyde (B89634) further supports the feasibility of such a synthetic route. google.com

The following table outlines the predicted physicochemical properties for 3-(3,5-dimethylphenyl)benzaldehyde, a closely related isomer, which can provide an estimation for the properties of the target compound.

PropertyPredicted Value
Molecular FormulaC₁₅H₁₄O
Molecular Weight210.27 g/mol
Boiling Point343.8 ± 21.0 °C
Density1.056 ± 0.06 g/cm³
Data for the isomeric compound 3-(3,5-Dimethylphenyl)benzaldehyde, as specific experimental data for this compound is not readily available. chemicalbook.com

The research focus on this compound and its analogues lies in their potential as building blocks for more complex molecular architectures. The presence of the biaryl linkage and the reactive aldehyde group makes them valuable intermediates for the synthesis of novel ligands, materials with specific optical or electronic properties, and potentially biologically active molecules. Further investigation into the specific reactivity and applications of this compound is an active area of academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B1505915 3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE CAS No. 885964-91-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,3-dimethylphenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-11-5-3-8-15(12(11)2)14-7-4-6-13(9-14)10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDGVGAPOMGLEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698690
Record name 2',3'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885964-91-0
Record name 2',3'-Dimethyl[1,1'-biphenyl]-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 2,3 Dimethylphenyl Benzaldehyde

Established Synthetic Pathways

Established synthetic routes to 3-(2,3-dimethylphenyl)benzaldehyde and related biaryl compounds rely on well-known and robust chemical transformations. These include Grignard reagent-based syntheses, palladium-catalyzed cross-coupling reactions, and the oxidation of corresponding alcohol precursors.

Grignard Reagent Based Syntheses from Halogenated Precursors

A primary and classical approach for the formation of the carbon-carbon bond in aryl aldehydes involves the use of Grignard reagents. This method typically involves the reaction of an aryl magnesium halide with an appropriate electrophile. In the context of this compound, one plausible route involves the formation of a Grignard reagent from a halogenated 2,3-dimethylbenzene, which then reacts with a suitable formylating agent.

A representative synthesis would start with the reaction of 1-bromo-2,3-dimethylbenzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) to form 2,3-dimethylphenylmagnesium bromide. patsnap.com This Grignard reagent is then carefully reacted with a formylating agent such as N,N-dimethylformamide (DMF). patsnap.comgoogle.com Subsequent acidic workup of the reaction mixture yields the desired this compound. The choice of halogenated precursor (iodide, bromide, or chloride) can influence the ease of Grignard reagent formation, with iodides being the most reactive and chlorides the least. google.com

Alternatively, the Grignard reagent can be prepared from a halogenated benzaldehyde (B42025) derivative, which is then reacted with a 2,3-dimethylbenzene derivative. However, protecting the aldehyde group is often necessary to prevent its reaction with the Grignard reagent.

Reactant 1Reactant 2ReagentsProductRef
1-Bromo-2,3-dimethylbenzene3-Bromobenzaldehyde (B42254)Mg, THF; then electrophileThis compound patsnap.comrsc.org
2,3-Dimethylphenylmagnesium bromideN,N-DimethylformamideAcidic workupThis compound patsnap.comgoogle.com

Palladium-Catalyzed Cross-Coupling Reactions for Aryl-Aryl Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful and versatile methodology for the construction of aryl-aryl bonds. libretexts.org This approach offers high functional group tolerance and is widely used in the synthesis of biaryl compounds. The synthesis of this compound via a Suzuki-Miyaura coupling would typically involve the reaction of a 2,3-dimethylphenylboronic acid with a 3-halobenzaldehyde, or conversely, a 3-formylphenylboronic acid with a 1-halo-2,3-dimethylbenzene. researchgate.net

The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a suitable phosphine (B1218219) ligand and a base. nih.gov The choice of ligand, base, and solvent can significantly impact the reaction's efficiency and yield.

Aryl Halide/TriflateBoronic Acid/EsterCatalystBaseProductRef
1-Bromo-2,3-dimethylbenzene3-Formylphenylboronic acidPd(PPh₃)₄K₂CO₃This compound libretexts.orgresearchgate.net
3-Bromobenzaldehyde2,3-Dimethylphenylboronic acidPd(OAc)₂/SPhosCs₂CO₃This compound nih.gov

Oxidation Routes from Corresponding Alcohols

The final step in a multi-step synthesis of this compound can be the oxidation of the corresponding alcohol, [3-(2,3-dimethylphenyl)phenyl]methanol. This precursor alcohol can be synthesized via the aforementioned Grignard or cross-coupling reactions followed by reduction of a corresponding ester or acid, or by reacting an appropriate Grignard reagent with an aldehyde.

A variety of oxidizing agents can be employed for the conversion of the benzylic alcohol to the aldehyde. Mild and selective reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to avoid over-oxidation to the carboxylic acid. Other methods include Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, or catalytic oxidation methods. researchgate.net

Starting MaterialOxidizing AgentSolventProductRef
[3-(2,3-Dimethylphenyl)phenyl]methanolPyridinium Chlorochromate (PCC)Dichloromethane (DCM)This compound researchgate.net
[3-(2,3-Dimethylphenyl)phenyl]methanolDess-Martin Periodinane (DMP)Dichloromethane (DCM)This compound researchgate.net

Emerging and Novel Synthetic Approaches

While established methods provide reliable access to this compound, ongoing research focuses on developing more efficient, selective, and sustainable synthetic strategies. These include stereoselective synthesis of advanced intermediates and the application of chemo- and regioselective functionalization techniques.

Stereoselective Synthesis of Advanced Intermediates

For certain applications, the synthesis of chiral derivatives of this compound may be required. The field of asymmetric synthesis has developed powerful methods for the stereoselective construction of biaryl compounds. numberanalytics.com These approaches aim to control the axial chirality that can arise from restricted rotation around the aryl-aryl single bond.

While the parent this compound is not chiral, the principles of stereoselective biaryl synthesis could be applied to create more complex, advanced intermediates. rsc.orgrsc.orgnih.gov For example, the introduction of additional substituents on the aromatic rings could lead to atropisomers, and their selective synthesis would require the use of chiral catalysts or auxiliaries. acs.org

Chemo- and Regioselective Functionalization Strategies

Modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds as a means to streamline synthetic sequences. Chemo- and regioselective functionalization strategies could offer novel routes to this compound and its derivatives. For instance, a directed C-H activation/arylation reaction could potentially be employed to directly couple a 2,3-dimethylbenzene derivative with a benzaldehyde derivative, avoiding the pre-functionalization required in traditional cross-coupling reactions. chemistryviews.org

The regioselective functionalization of the 2,3-dimethylphenyl moiety is another area of interest. Developing methods to selectively introduce a bond at the desired position of the dimethylbenzene ring would provide more efficient access to the necessary building blocks for the synthesis of the target compound.

Multicomponent Reaction (MCR) Integration

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer an efficient pathway for the synthesis of complex molecules like this compound. While specific MCRs for the direct synthesis of this compound are not extensively documented, related reactions provide a conceptual framework. For instance, the Groebke-Blackburn-Bienaymè reaction, a three-component reaction of an amidine, an aldehyde, and an isocyanide, is used to synthesize substituted imidazo[1,2-a]pyrazines. rug.nl A similar strategy could potentially be adapted, using a suitably functionalized benzaldehyde derivative as one of the components.

Another relevant MCR is the Hantzsch dihydropyridine (B1217469) synthesis, a pseudo four-component reaction involving an aldehyde, two equivalents of a β-keto ester, and ammonia. nih.gov The Povarov reaction, which synthesizes tetrahydroquinolines from anilines, aldehydes, and dienophiles, is another example of an MCR that utilizes an aldehyde as a key starting material. nih.gov These examples highlight the potential of MCRs in constructing complex molecular architectures starting from simple aldehydes. The development of a specific MCR for this compound would likely involve the reaction of a pre-formed 2,3-dimethylphenyl-containing reactant with a benzaldehyde precursor and another component in a one-pot process. The advantages of such an approach would include operational simplicity, reduced waste, and high atom economy.

Catalytic Strategies in this compound Synthesis

Catalysis is central to the efficient and selective synthesis of biaryl compounds. Both transition metal catalysis and organocatalysis offer powerful tools for the formation of the key carbon-carbon bond in this compound.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are the cornerstone for the synthesis of biaryl compounds. chemrxiv.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve the reaction between 2,3-dimethylphenylboronic acid and 3-bromobenzaldehyde or vice versa.

The effectiveness of the Suzuki-Miyaura reaction is well-established for its high efficiency and selectivity in forming C-C bonds. chemrxiv.org Research has demonstrated the use of palladium catalysts in the synthesis of related biaryl aldehydes. For instance, a method for preparing 3-(2,3-dimethylphenyl)-2-butenal involves the reaction of 1-bromo-2,3-dimethylbenzene with crotonaldehyde (B89634) using a palladium catalyst. google.com Furthermore, palladium-catalyzed migratory cyclization of α-bromoalkene derivatives has been developed to synthesize various benzoheterocycles, showcasing the versatility of palladium in C-C bond formation. nih.gov

The choice of palladium precursor, ligands, base, and solvent are critical parameters that need to be optimized for a successful Suzuki-Miyaura coupling. For example, the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates utilized [1,10-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst. mdpi.com

The ligands coordinated to the palladium center play a crucial role in the outcome of the Suzuki-Miyaura reaction, influencing the catalyst's stability, activity, and selectivity. A data-driven approach has been employed to design novel N-protected Xiao-Phos ligands for Ni-catalyzed enantioselective Suzuki-Miyaura cross-coupling reactions to synthesize biaryl atropisomers, demonstrating the power of rational ligand design. chemrxiv.org This approach, guided by literature on Pd-catalyzed reactions, led to ligands that provided high enantioselectivity and reactivity. chemrxiv.org

For the synthesis of this compound, which does not involve the creation of a chiral axis, the focus of ligand design would be on maximizing yield and minimizing side products. The use of bulky, electron-rich phosphine ligands, such as those of the Buchwald-type, is common in Suzuki-Miyaura couplings involving sterically hindered substrates. nih.gov The optimization of the reaction can be achieved through high-throughput experimentation, surveying a diverse set of ligands to identify the optimal one for a specific substrate combination. nih.gov For instance, in the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates, various ligands such as XPhos and Xanthphos were tested, with Pd(dppf)Cl₂ ultimately being chosen for its effectiveness. mdpi.com

Catalyst SystemReactantsProductYieldReference
Pd₂(dba)₃ / Ligand1-bromo-2,3-dimethylbenzene, Crotonaldehyde3-(2,3-dimethylphenyl)-2-butenal59% google.com
Pd(dppf)Cl₂ / Na₂CO₃Bromo-substituted quinazolines, Boronic acid pinacol (B44631) ester of 2,5-diphenyl-1,3,4-thiadiazoleQuinazolinylphenyl-1,3,4-thiadiazole conjugatesHigh mdpi.com
Ni(COD)₂ / N-Bn-Xiao-PhosAryl halides, Aryl boronic acidsBiaryl atropisomersExceptional chemrxiv.org

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. youtube.com In the context of benzaldehyde derivative formation, organocatalysis can be employed in various transformations.

For instance, proline and its derivatives are effective organocatalysts for aldol (B89426) reactions, which can be used to form carbon-carbon bonds. youtube.com A proline-catalyzed intermolecular aldol reaction of two different aldehydes has been a key step in the synthesis of the antiviral agent darunavir. youtube.com This demonstrates the potential of organocatalysis in complex aldehyde couplings.

Furthermore, organocatalysts can activate aldehydes for various reactions. For example, aldehydes can be converted into nucleophiles through "umpolung" reactivity using carbene catalysts, enabling transformations that are otherwise challenging. youtube.com Thiazolium salts have been used as organocatalysts for the retro-benzoin condensation of α-hydroxyketones to produce aldehydes. nih.gov This type of reactivity could potentially be adapted for the synthesis of benzaldehyde derivatives.

The Ramachary-Bressy-Wang Cycloaddition is a metal-free, organocatalytic, three-component reaction that uses L-proline or related secondary amines to activate an aldehyde component for sequential Michael and aldol-type reactions. wordpress.com This highlights the versatility of organocatalysis in multicomponent settings for the synthesis of complex heterocyclic structures from aldehydes.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing environmentally responsible manufacturing processes. This involves considering factors such as solvent choice, energy efficiency, and the use of non-toxic reagents.

One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, often conducted under mechanochemical conditions (ball milling) or by simply heating the neat reactants, can lead to significant environmental benefits. rsc.orgrsc.org

A solvent-free Knoevenagel condensation of benzaldehydes with malonic acid has been developed using environmentally benign amines or ammonium (B1175870) salts as catalysts, offering a greener alternative to traditional methods that use pyridine (B92270) and piperidine. researchgate.net This approach has been shown to be broadly applicable to various benzaldehydes. researchgate.net Similarly, the synthesis of triarylmethanes and diarylmethanes from benzyl (B1604629) alcohols has been achieved under solvent-free conditions at room temperature using supported P₂O₅ on SiO₂ or Al₂O₃. researchgate.net

The use of water as a solvent is another highly desirable green chemistry approach. Palladium-catalyzed reactions in aqueous dimethylformamide (DMF) have been successfully used for the synthesis of 3-alkynyl substituted flavones. researchgate.net The development of a Suzuki-Miyaura coupling for this compound in water or a water-organic solvent mixture would be a significant step towards a greener synthesis.

The solvent-free aerobic oxidation of benzyl alcohol to benzaldehyde has been achieved using gold nanoparticles supported on a mesoporous material with oxygen as the oxidant, demonstrating a remarkably selective and green process. qualitas1998.net

Reaction TypeConditionsGreen AspectReference
Knoevenagel CondensationSolvent-free, benign amine/ammonium salt catalystAvoids hazardous solvents like pyridine and piperidine researchgate.net
Friedel-Crafts BenzylationSolvent-free, room temperature, supported P₂O₅ catalystEliminates solvent use and reduces energy consumption researchgate.net
Mannich ReactionSolvent-free, room temperatureReduces solvent waste and improves atom economy rsc.org
Aerobic OxidationSolvent-free, O₂ as oxidant, gold nanoparticle catalystUses a green oxidant and avoids organic solvents qualitas1998.net
Sonogashira CouplingAqueous DMFReduces reliance on purely organic solvents researchgate.net

Atom Economy and Waste Minimization Strategies

The synthesis of this compound can be approached through various methods, with the Grignard reaction and Suzuki coupling being two prominent examples. The principles of atom economy and waste minimization are crucial in evaluating the environmental impact of these synthetic routes.

Grignard Reaction

A potential route to this compound involves the reaction of a Grignard reagent derived from 2,3-dimethylbromobenzene with 3-formylphenylboronic acid or a protected 3-bromobenzaldehyde followed by deprotection. A more direct approach, as described for analogous compounds, involves the reaction of 2,3-dimethylphenylmagnesium bromide with N,N-dimethylformamide (DMF) as the formylating agent. google.compatsnap.com

The theoretical atom economy of a reaction is calculated as: (Molecular weight of the desired product / Sum of molecular weights of all reactants) x 100%

For the Grignard reaction with DMF, the reactants are 2,3-dimethylbromobenzene, magnesium, and N,N-dimethylformamide. The desired product is this compound. The byproducts include magnesium bromide and dimethylamine (B145610) (after hydrolysis).

Table 1: Theoretical Atom Economy for the Grignard Reaction

ReactantMolecular Weight ( g/mol )Product/ByproductMolecular Weight ( g/mol )
2,3-Dimethylbromobenzene185.06This compound210.27
Magnesium24.31MgBr₂184.11
N,N-Dimethylformamide73.09Dimethylamine45.08
Total Reactant MW 282.46 Total Product MW 210.27
Atom Economy 74.46%

Suzuki Coupling

The Suzuki coupling offers an alternative pathway, typically involving the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org For the synthesis of this compound, this could involve the coupling of 3-bromobenzaldehyde with 2,3-dimethylphenylboronic acid.

Table 2: Theoretical Atom Economy for the Suzuki Coupling

ReactantMolecular Weight ( g/mol )Product/ByproductMolecular Weight ( g/mol )
3-Bromobenzaldehyde185.02This compound210.27
2,3-Dimethylphenylboronic acid149.99H₃BO₃61.83
Base (e.g., Na₂CO₃)105.992 NaBr205.78
Total Reactant MW 440.99 Total Product MW 210.27
Atom Economy 47.68%

Waste minimization strategies for the Suzuki coupling focus on:

Catalyst Recycling: Utilizing heterogeneous palladium catalysts or catalyst systems that can be recovered and reused can significantly reduce heavy metal waste. mdpi.com

Solvent Selection: Employing greener solvents like water or ethanol/water mixtures. researchgate.net

Base Selection: Using milder and more environmentally benign bases.

Energy-Efficient Synthetic Protocols

Energy efficiency is a key principle of green chemistry, aiming to reduce the energy consumption of chemical processes. This can be achieved by conducting reactions at ambient temperature and pressure and by minimizing the number of synthetic steps and purification processes.

Grignard Reaction

Suzuki Coupling

Table 3: Comparison of Energy-Related Parameters for Synthetic Routes

ParameterGrignard ReactionSuzuki Coupling
Typical Temperature 0°C to reflux80-110°C (conventional), lower with advanced catalysts
Reaction Time 1-5 hours google.com2-21 hours google.com
Energy Intensive Steps Preparation of anhydrous solvents, purificationHeating to reflux, purification
Potential for Improvement Optimization of reaction conditions to minimize heatingUse of highly active catalysts, microwave irradiation

Mechanistic Investigations of Reactions Involving 3 2,3 Dimethylphenyl Benzaldehyde

Reaction Kinetics and Thermodynamics of Benzaldehyde (B42025) Transformations

The kinetics and thermodynamics of reactions involving substituted benzaldehydes are fundamentally governed by the nature and position of the substituents on the aromatic ring. These substituents can influence the electronic properties and steric environment of the aldehyde functional group. For instance, in oxidation reactions, electron-withdrawing groups generally retard the reaction, while electron-donating groups accelerate it.

A study on the oxidation of various monosubstituted benzaldehydes by pyridinium (B92312) bromochromate found that the reaction is first-order with respect to both the oxidant and the aldehyde. researchgate.net The reaction is also promoted by hydrogen ions. researchgate.net While 3-(2,3-dimethylphenyl)benzaldehyde was not included in this particular study, the 2,3-dimethylphenyl group is generally considered to be electron-donating. This would suggest that its presence would likely increase the rate of oxidation compared to unsubstituted benzaldehyde.

In another study focusing on the gas-phase reactions of NO3 radicals with a series of aromatic aldehydes, it was observed that the rate coefficients were significantly influenced by the number and position of methyl groups on the benzene (B151609) ring. copernicus.org For example, the rate coefficients for dimethylbenzaldehydes were found to be higher than that of benzaldehyde, indicating an activating effect of the methyl groups. copernicus.org The study of deuterated benzaldehyde also revealed a primary kinetic isotope effect, suggesting that the abstraction of the aldehydic hydrogen is the rate-determining step. copernicus.org

A summary of rate coefficients for the reaction of NO3 radicals with various benzaldehydes is presented below.

AldehydeRate Coefficient (k) in 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at 298±2 K
Benzaldehyde (BA)2.6 ± 0.3
ortho-Tolualdehyde (O-TA)8.7 ± 0.8
meta-Tolualdehyde (M-TA)4.9 ± 0.5
para-Tolualdehyde (P-TA)4.9 ± 0.4
2,4-Dimethyl benzaldehyde (2,4-DMBA)15.1 ± 1.3
2,5-Dimethyl benzaldehyde (2,5-DMBA)12.8 ± 1.2
3,5-Dimethyl benzaldehyde (3,5-DMBA)6.2 ± 0.6

Data from Ren et al. copernicus.org

Transition State Analysis and Reaction Pathways of Derivatization Reactions

The derivatization of benzaldehydes can proceed through various reaction pathways, with the transition state structures being critical in determining the reaction outcome. The 2,3-dimethylphenyl substituent in this compound would exert both steric and electronic effects on the transition states of these reactions.

For reactions involving nucleophilic attack at the carbonyl carbon, the bulky 2,3-dimethylphenyl group at the meta position is not expected to pose a significant direct steric hindrance to the approaching nucleophile. However, its influence on the electronic distribution within the benzaldehyde ring system can affect the stability of the transition state.

Computational studies, often employing density functional theory (DFT), have become invaluable for analyzing transition states and reaction pathways. nih.gov For example, in the context of electrophilic aromatic substitution, the stability of the carbocation intermediates (arenium ions) determines the regioselectivity. For benzaldehyde, the aldehyde group is a deactivating meta-director. libretexts.org The 2,3-dimethylphenyl substituent, being an activating group, would compete with the directing effect of the aldehyde group in any further substitution reactions on the benzaldehyde ring.

In reactions like the aldol (B89426) condensation, the electrophilicity of the carbonyl carbon is a key factor. An electron-donating substituent would be expected to decrease the electrophilicity of the carbonyl carbon, potentially slowing down the initial nucleophilic attack. Conversely, in electrophilic attacks on the aromatic ring, the electron-donating nature of the dimethylphenyl group would activate the ring, making it more susceptible to substitution. youtube.com

Role of Specific Catalysts and Reagents in Directed Synthesis

The synthesis of asymmetrically substituted biaryls, including structures like this compound, often relies on transition-metal-catalyzed cross-coupling reactions. While a specific protocol for the synthesis of this compound is not readily found in the surveyed literature, methods for the synthesis of related compounds, such as 2,3-dimethylbenzaldehyde (B27725), have been described. One such method involves the Grignard reaction of 2,3-dimethyl halogeno-benzene with N,N-dimethylformamide. patsnap.comgoogle.com This suggests that a plausible route to this compound could involve a Suzuki or similar cross-coupling reaction between a 3-halobenzaldehyde and a 2,3-dimethylphenylboronic acid derivative, or vice-versa.

The choice of catalyst and ligands in these cross-coupling reactions is crucial for achieving high yields and selectivity. For instance, palladium-based catalysts are commonly employed for Suzuki couplings. The specific ligands used can influence the efficiency of the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps.

In the context of derivatization, various catalysts are used to direct the reaction towards a specific product. For example, in the oxidation of benzaldehydes, different oxidizing agents can be used to achieve the desired transformation to the corresponding carboxylic acid. researchgate.net The use of earth-abundant metal salts like iron(II) chloride, cobalt(II) chloride, and copper(I) chloride has been shown to be effective in catalyzing carbene additions from aldehydes to various bonds. nih.gov

Influence of Substituent Effects on Reactivity and Selectivity

The substituent effects of the 2,3-dimethylphenyl group on the reactivity and selectivity of the benzaldehyde moiety are a combination of inductive and resonance effects, along with steric factors. The dimethylphenyl group is primarily electron-donating through induction and hyperconjugation.

Electronic Effects: The electron-donating nature of the 2,3-dimethylphenyl group increases the electron density on the attached benzene ring. This has several consequences:

Reactivity of the Aldehyde Group: The increased electron density can be relayed to the carbonyl group, which would slightly decrease its electrophilicity. This could potentially slow down reactions involving nucleophilic attack at the carbonyl carbon.

Reactivity of the Aromatic Rings: The electron-donating substituent activates the benzene ring to which it is attached, making it more susceptible to electrophilic aromatic substitution. The directing effects of the methyl groups (ortho, para-directing) would influence the position of any further substitution on this ring. The benzaldehyde ring is deactivated by the aldehyde group, which is a meta-director. libretexts.orgyoutube.com

A study on the inhibition of tyrosinase by substituted benzaldehydes found that the inhibitory properties were affected by the bulk of the substituent. nih.gov This highlights how steric factors can play a role in the interaction of substituted benzaldehydes with biological macromolecules.

The table below summarizes the expected influence of the 2,3-dimethylphenyl substituent on the reactivity of the benzaldehyde moiety.

Reaction TypeExpected Influence on ReactivityRationale
Nucleophilic attack at carbonylDecreaseThe electron-donating nature of the substituent reduces the electrophilicity of the carbonyl carbon.
Electrophilic aromatic substitutionIncreaseThe electron-donating substituent activates the aromatic ring towards electrophiles.
Oxidation of the aldehydeIncreaseElectron-donating groups generally accelerate oxidation reactions of benzaldehydes.

Derivatization and Transformational Chemistry of 3 2,3 Dimethylphenyl Benzaldehyde

Synthesis of Aldehyde Derivatives

The aldehyde functional group of 3-(2,3-dimethylphenyl)benzaldehyde is readily converted into a range of derivatives through reactions with nucleophiles. These transformations are fundamental in modifying the properties of the parent molecule and introducing new functionalities for further synthetic elaborations.

Formation of Imines and Oximes

The condensation of this compound with primary amines leads to the formation of imines, also known as Schiff bases. This reaction typically proceeds under acid catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The steric hindrance presented by the 2,3-dimethylphenyl group can influence the rate of this reaction. Studies on sterically hindered benzaldehydes have shown that while aromatic aldehydes generally react readily with amines, increased steric bulk on either reactant can decrease the reaction rate. pitt.eduorganic-chemistry.org For instance, the reaction of benzaldehyde (B42025) derivatives with increasingly bulky amines (n-butylamine, sec-butylamine, t-butylamine) demonstrates a decrease in conversion to the corresponding imine. pitt.edu

Similarly, the reaction with hydroxylamine (B1172632) hydrochloride in a suitable solvent like pyridine (B92270) yields the corresponding oxime. rsc.org The formation of oximes from aldehydes and ketones is a well-established transformation. mdpi.comrug.nlabo.finih.gov These reactions are often favored by weakly acidic conditions to facilitate the elimination of a water molecule. abo.fi

Table 1: Synthesis of Imine and Oxime Derivatives

ReactantProductReaction Type
Primary AmineImine (Schiff Base)Condensation
HydroxylamineOximeCondensation

Hydrazone Synthesis and Their Conformational Analysis

The reaction of this compound with various hydrazine (B178648) derivatives, such as phenylhydrazine (B124118) or substituted hydrazides, readily affords the corresponding hydrazones. These reactions are a type of condensation reaction, similar to imine and oxime formation. google.com Hydrazones are of significant interest due to their diverse biological activities and their utility as intermediates in further synthetic transformations. chemicalbook.com

Cycloaddition and Condensation Reactions

The aldehyde functionality of this compound is a key participant in various cycloaddition and condensation reactions, enabling the construction of more complex molecular architectures, including important heterocyclic scaffolds.

Biginelli Reactions with Aldehyde Moiety

The Biginelli reaction is a one-pot, three-component condensation reaction that typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. mdpi.comresearchgate.netresearchgate.netgoogle.com This reaction is generally catalyzed by an acid. mdpi.comresearchgate.net While specific examples utilizing this compound are not extensively documented in readily available literature, the general mechanism suggests its applicability. The reaction is initiated by the condensation of the aldehyde with urea, forming an acyliminium ion intermediate, which then undergoes nucleophilic attack by the enolate of the β-ketoester, followed by cyclization and dehydration to yield the dihydropyrimidine (B8664642) ring. mdpi.comresearchgate.net The steric and electronic properties of the aryl aldehyde can influence the reaction yield and rate. google.com

Aldol (B89426) Condensations and Related Carbon-Carbon Bond Formations

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. In a crossed or mixed aldol condensation, an enolate of one carbonyl compound reacts with another carbonyl compound. researchgate.netgoogle.com For a successful crossed aldol condensation, it is often practical for one of the aldehydes to lack α-hydrogens, thereby preventing self-condensation and acting solely as the electrophile. researchgate.net this compound, being an aromatic aldehyde, fits this criterion.

It can react with ketones that possess α-hydrogens, such as acetone (B3395972) or acetophenone, in the presence of a base (like NaOH or KOH) to form a β-hydroxy ketone, which can then dehydrate to yield an α,β-unsaturated ketone (a chalcone (B49325) if the ketone is an acetophenone). google.com This type of reaction is also known as the Claisen-Schmidt condensation. google.com The reaction of benzaldehyde with 3,3-dimethyl-2-butanone is an example of an aldol condensation where the ketone provides the enolizable protons. nih.gov

Formation of Heterocyclic Compounds

Beyond the Biginelli reaction, this compound can serve as a starting material for the synthesis of a variety of other heterocyclic compounds. The aldehyde group provides a reactive handle for cyclization reactions, often in multicomponent settings.

For instance, aromatic aldehydes are key components in the synthesis of various nitrogen-containing heterocycles. pitt.eduorganic-chemistry.org Multicomponent reactions involving aldehydes, amines, and other building blocks can lead to the formation of diverse heterocyclic systems like pyridines and pyrimidines. The specific reaction pathways and resulting heterocyclic structures depend on the other reactants and the reaction conditions employed. While direct reports on the synthesis of a wide array of heterocycles specifically from this compound are limited in the surveyed literature, the general reactivity patterns of aromatic aldehydes in these transformations suggest its potential as a valuable precursor in heterocyclic chemistry.

Synthesis of Oxadiazoles, Thiadiazoles, and Triazoles

The transformation of this compound into five-membered aromatic rings containing nitrogen and, in some cases, oxygen or sulfur, represents a significant area of synthetic chemistry. These heterocyclic systems, namely oxadiazoles, thiadiazoles, and triazoles, are prevalent in medicinal chemistry and material science.

Oxadiazoles: The synthesis of 1,3,4-oxadiazoles often proceeds through the formation of an acid hydrazide intermediate. While direct cyclization of hydrazones derived from this compound can be challenging, alternative strategies are employed. For instance, the reaction of an acid hydrazide with substituted benzaldehydes can yield hydrazones, which are then cyclized to form disubstituted 1,3,4-oxadiazoles. researchgate.net Another approach involves the reaction of an acid hydrazide with formic acid, followed by cyclization of the resulting formyl hydrazine using lead(II) oxide to produce monosubstituted 1,3,4-oxadiazoles. researchgate.net Furthermore, treatment of an acid hydrazide with carbon disulfide in an alcoholic potassium hydroxide (B78521) solution can lead to the formation of a 1,3,4-oxadiazole-5-thiol derivative. researchgate.net The synthesis of 1,3,4-oxadiazoles can also be achieved through the reaction of acid hydrazides with a cyclodehydrating agent like phosphorus oxychloride. nih.gov

Thiadiazoles: The synthesis of 1,3,4-thiadiazole (B1197879) derivatives can be achieved through various synthetic routes. organic-chemistry.org One common method involves the reaction of an acid hydrazide with ammonium (B1175870) thiocyanate (B1210189) to form a thiosemicarbazide (B42300). This intermediate can then be treated with sulfuric acid to yield a 2-amino-1,3,4-thiadiazole (B1665364) derivative. researchgate.net Another strategy involves the reaction of N-tosylhydrazones with potassium thiocyanate (KSCN). organic-chemistry.org Additionally, the reaction of thiosemicarbazide with aldehydes followed by an iodine-mediated oxidative C-S bond formation provides an efficient route to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Triazoles: The synthesis of 1,2,4-triazoles can be accomplished starting from the thiosemicarbazide intermediate derived from an acid hydrazide. Treatment of the thiosemicarbazide with a sodium hydroxide solution results in the formation of a 1,2,4-triazole-3-thiol derivative. researchgate.net The synthesis of 1,2,3-triazoles often utilizes "click chemistry," specifically the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne. cahiersmagellanes.com For example, a substituted benzaldehyde can be reacted with propargyl bromide to introduce an alkyne functionality. This alkyne can then undergo a copper-catalyzed cycloaddition with a phenyl azide to yield the desired 1,2,3-triazole. cahiersmagellanes.com A series of novel benzimidazole-based 1,3,4-oxadiazole-1,2,3-triazole conjugates have also been synthesized. rsc.org

HeterocycleStarting Material/IntermediateKey Reagents/ConditionsResulting Derivative
1,3,4-Oxadiazole Acid Hydrazide, Substituted BenzaldehydeCyclizationDisubstituted 1,3,4-Oxadiazole researchgate.net
1,3,4-Oxadiazole Acid Hydrazide, Formic AcidPbO₂Monosubstituted 1,3,4-Oxadiazole researchgate.net
1,3,4-Oxadiazole Acid Hydrazide, Carbon DisulfideAlcoholic KOH1,3,4-Oxadiazole-5-thiol researchgate.net
1,3,4-Thiadiazole Acid Hydrazide, Ammonium ThiocyanateH₂SO₄2-Amino-1,3,4-thiadiazole researchgate.net
1,2,4-Triazole ThiosemicarbazideNaOH1,2,4-Triazole-3-thiol researchgate.net
1,2,3-Triazole Substituted Benzaldehyde, Propargyl Bromide, Phenyl AzideCuSO₄, Sodium Ascorbate1,2,3-Triazole Derivative cahiersmagellanes.com

Pyrazole and Phthalazine (B143731) Derivatives

The chemical framework of this compound is also a valuable precursor for the synthesis of more complex heterocyclic systems like pyrazoles and phthalazines.

Pyrazoles: Pyrazole synthesis often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net For instance, an acetohydrazide derivative can be reacted with diethyl malonate. The resulting intermediate can then be cyclized to form a pyrazolidine-3,5-dione (B2422599) derivative. fayoum.edu.eg Alternatively, the reaction of an acetohydrazide with acrylonitrile (B1666552) can lead to the formation of a 2,3-dihydro-1H-pyrazole. fayoum.edu.eg The reaction of a carbothiohydrazide derivative with acetylacetone (B45752) can also be employed, although in some cases, a condensation reaction may occur at the terminal amino group instead of the expected cyclization. fayoum.edu.eg

Phthalazines: The synthesis of phthalazine derivatives can be initiated from o-aroylbenzoic acids. For example, the condensation of an o-benzoylbenzoic acid with thiocarbonohydrazide can yield a carbothiohydrazide derivative, which serves as a precursor for various phthalazinone compounds. fayoum.edu.eg Another approach involves the reaction of an acetohydrazide derivative with aromatic aldehydes to form Schiff's bases, which can then be further modified. fayoum.edu.eg For instance, a thiazolidine (B150603) ring can be assembled onto the phthalazine scaffold through a thia-addition and subsequent cyclization. fayoum.edu.eg Furthermore, a 2-azetidinone ring can be attached via a cycloaddition reaction of chloroacetyl chloride with a Schiff's base. fayoum.edu.eg

DerivativeKey IntermediateReagentsResulting Structure
Pyrazolidine-3,5-dione AcetohydrazideDiethyl malonatePyrazolidine-3,5-dione derivative fayoum.edu.eg
2,3-Dihydro-1H-pyrazole AcetohydrazideAcrylonitrile2,3-Dihydro-1H-pyrazole derivative fayoum.edu.eg
Thiazolidinyl acetamide (B32628) Schiff's base from acetohydrazideThia addition and cyclizationThiazolidinyl acetamide derivative fayoum.edu.eg
2-Azetidinone Schiff's base from acetohydrazideChloroacetyl chloride2-Azetidinone derivative fayoum.edu.eg

Synthesis of Imidazole (B134444) Scaffolds

Imidazole derivatives are of significant interest due to their wide range of biological activities. The synthesis of imidazole scaffolds can be achieved through multicomponent reactions involving aldehydes. A three-component reaction of an amidine, an ynal (an aldehyde with a carbon-carbon triple bond), and a sodium sulfinate can lead to the formation of imidazole scaffolds. researchgate.net Another approach involves the rational design and synthesis of diphenyl conjugated imidazole derivatives. nih.gov

Regioselective and Stereoselective Transformations

Controlling the regioselectivity and stereoselectivity of chemical reactions is a fundamental aspect of modern organic synthesis, enabling the preparation of specific isomers with desired properties.

Diastereoselective and Enantioselective Synthesis

The synthesis of chiral molecules in a diastereoselective or enantioselective manner is crucial for applications in pharmacology and materials science. While specific examples for this compound are not detailed in the provided context, general principles of asymmetric synthesis are applicable.

Diastereoselective Synthesis: Diastereoselective reactions aim to produce a specific diastereomer out of multiple possibilities. This can be achieved by using chiral auxiliaries, substrates, or reagents that influence the stereochemical outcome of the reaction.

Enantioselective Synthesis: Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often accomplished using chiral catalysts or reagents. For example, the Heck–Matsuda reaction, a palladium-catalyzed coupling of arenediazonium salts with olefins, can be used for the desymmetrization of cyclic systems to produce chiral molecules. nih.gov This method has been successfully applied to the synthesis of chiral γ-lactam derivatives. nih.gov Another approach involves the enantioselective Michael-proton transfer-lactamization to synthesize pyroglutamic acid derivatives. orgsyn.org

Control of (E)/(Z) Isomerism in Unsaturated Derivatives

The formation of carbon-carbon double bonds in the derivatives of this compound can lead to the formation of (E) and (Z) geometric isomers. The control of this isomerism is important as different isomers can exhibit distinct physical, chemical, and biological properties.

The synthesis of unsaturated derivatives, such as those formed through condensation reactions with active methylene (B1212753) compounds, can result in a mixture of (E) and (Z) isomers. nih.gov For instance, the condensation of 3-(4-benzyl-1-oxophthalazin-2(1H)-yl)-N-(2-hydrazinyl-2-oxoethyl)propenamide with various aldehydes has been shown to produce a mixture of Z/E isomers. nih.gov The ratio of these isomers can be influenced by reaction conditions such as solvent, temperature, and the presence of catalysts. The interconversion between (E) and (Z) isomers can also occur, and the kinetics of this isomerization can be studied to determine the relative stability of the isomers. nih.gov It has been observed that the E/Z diastereomers of 3-benzylidene-2-oxo-indolines can isomerize to each other, and this process can be influenced by the solvent. nih.gov The stability of the isomers is a key factor, and in some cases, one isomer may be thermodynamically more stable than the other. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 3 2,3 Dimethylphenyl Benzaldehyde and Its Derivatives

X-ray Diffraction Studies of Molecular and Crystal Structures

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a molecule like 3-(2,3-dimethylphenyl)benzaldehyde, this method would provide invaluable insights into its molecular geometry, conformation, and the non-covalent interactions that dictate its crystal packing.

Elucidation of Three-Dimensional Architectures

Single-crystal X-ray diffraction analysis would reveal the exact bond lengths, bond angles, and torsion angles of this compound. A key structural feature of biaryl compounds is the dihedral angle between the two aromatic rings. This angle is a result of the balance between the steric hindrance of the substituents (in this case, the ortho-methyl group on the dimethylphenyl ring) and the electronic effects of π-conjugation, which favors planarity. westmont.edu

In the solid state, biphenyl (B1667301) itself has been shown to be planar due to crystal packing forces, which overcome the steric hindrance of the ortho-hydrogens. westmont.edu However, substitution, particularly at the ortho positions, typically induces a significant twist. For this compound, the ortho-methyl group would cause steric repulsion with the benzaldehyde (B42025) ring, forcing the molecule into a non-planar (twisted) conformation. The precise dihedral angle would be a critical piece of data obtained from the diffraction study. Studies on other substituted biphenyls have shown that this angle can vary significantly based on the nature and position of the substituents. westmont.eduic.ac.uk

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-Stacking, C-H···X Interactions)

The supramolecular assembly of molecules in a crystal is governed by a network of intermolecular interactions. In the case of this compound, several types of non-covalent interactions would be anticipated:

C-H···O Hydrogen Bonds: The aldehyde functional group is a potent hydrogen bond acceptor. Weak C-H···O hydrogen bonds, involving aromatic C-H donors and the aldehyde oxygen atom, are commonly observed in the crystal structures of benzaldehyde derivatives and are crucial in forming multi-dimensional networks. nih.gov

π-Stacking Interactions: The presence of two aromatic rings allows for potential π-π stacking interactions. These can occur in either a face-to-face or offset arrangement and contribute significantly to the stability of the crystal lattice.

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic rings can interact with the π-electron clouds of adjacent aromatic rings, further stabilizing the crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed fingerprint of the packing environment. nih.gov

Conformational Analysis in the Solid State

X-ray diffraction provides a snapshot of the molecule's conformation in the solid state. For flexible molecules like biphenyl derivatives, this conformation may represent one of several low-energy states. The torsional angle between the two phenyl rings is the most significant conformational variable. ic.ac.uk

In the solid state, the conformation is a compromise between intramolecular forces (steric and electronic) and intermolecular packing forces. It has been noted that the biphenyl conformer is easily influenced by its environment. westmont.edu The presence of the 2,3-dimethylphenyl group introduces asymmetry and significant steric hindrance that dictates a twisted ground-state conformation. Comparing the solid-state conformation with theoretical calculations for an isolated molecule in the gas phase can reveal the influence of crystal packing on the molecular shape.

Table 1: Illustrative Crystallographic Parameters for a Substituted Biphenyl System (Note: This table is a representative example based on typical data for related structures, not experimental data for the title compound.)

ParameterTypical Value/Observation
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Dihedral Angle (Ring-Ring)40° - 60° (Expected due to ortho-methyl steric hindrance)
C=O Bond Length~1.21 Å
Intermolecular ContactsC-H···O hydrogen bonds, π-π stacking, C-H···π interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an essential tool for determining the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would allow for the complete assignment of all proton and carbon signals in this compound.

¹H and ¹³C NMR for Connectivity and Functional Group Assignment

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

Aldehyde Proton (-CHO): A characteristic singlet is expected at a downfield chemical shift, typically around δ 9.9-10.1 ppm, due to the deshielding effect of the carbonyl group. rsc.orgresearchgate.net

Aromatic Protons: The seven protons on the two aromatic rings would appear as a series of complex multiplets in the range of δ 7.0-8.0 ppm. The protons on the benzaldehyde ring would be distinct from those on the 2,3-dimethylphenyl ring.

Methyl Protons (-CH₃): Two distinct singlets would be expected for the two methyl groups, likely in the region of δ 2.1-2.4 ppm.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Carbonyl Carbon (C=O): A signal for the aldehyde carbon is expected in the highly deshielded region of δ 190-194 ppm. rsc.org

Aromatic Carbons: The twelve aromatic carbons (including four quaternary carbons) would produce signals between δ 120-145 ppm. The carbons directly attached to the electron-withdrawing aldehyde group and the carbons involved in the biaryl linkage would be at the lower field end of this range.

Methyl Carbons (-CH₃): The two methyl carbons would give rise to signals in the aliphatic region, typically around δ 15-22 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on analogous compounds and standard chemical shift increments. Solvent: CDCl₃)

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aldehyde (-CHO)~10.0 (s, 1H)~192.5
Benzaldehyde Ring~7.6 - 7.9 (m, 4H)~128 - 138
Dimethylphenyl Ring~7.1 - 7.3 (m, 3H)~125 - 140
Methyl (C2'-CH₃)~2.3 (s, 3H)~20.5
Methyl (C3'-CH₃)~2.1 (s, 3H)~15.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, HETCOR) for Complex Structure Assignments

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. It would reveal the connectivity between adjacent protons within the benzaldehyde ring and within the 2,3-dimethylphenyl ring, helping to trace the spin systems of each ring separately.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (one-bond ¹H-¹³C correlation). It allows for the definitive assignment of carbon signals for all the C-H groups in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over two to three bonds (and sometimes four). For this compound, HMBC would be crucial for establishing the key connection between the two aromatic rings. Specifically, one would look for correlations between protons on one ring and the quaternary carbons of the other ring at the linkage point. For instance, correlations from the protons ortho to the biaryl bond on one ring to the ipso-carbon of the other ring would provide definitive proof of the 3-(2,3-dimethylphenyl) connectivity.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the molecular structure in solution can be achieved.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound. These two techniques are complementary, with FT-IR being particularly sensitive to the vibrations of polar functional groups and FT-Raman excelling in the analysis of non-polar bonds and symmetric vibrations. ias.ac.innih.gov

Expected FT-IR and FT-Raman Spectral Features:

The vibrational spectrum of this compound is predicted to be rich and complex, dominated by contributions from the benzaldehyde and dimethylphenyl moieties.

Carbonyl (C=O) Stretching: The most characteristic vibration in the IR spectrum of an aldehyde is the strong C=O stretching band. For benzaldehyde, this peak typically appears around 1704 cm⁻¹. researchgate.net In this compound, the electronic effect of the 2,3-dimethylphenyl substituent is expected to be minimal on the C=O bond, thus a strong absorption in the range of 1690-1710 cm⁻¹ is anticipated in the FT-IR spectrum. In FT-Raman, this band is also expected, though its intensity can vary.

Aldehydic C-H Stretching: The C-H stretching vibration of the aldehyde group is another key diagnostic feature. It typically gives rise to two weak to medium bands in the FT-IR spectrum, one near 2820-2850 cm⁻¹ and another near 2720-2750 cm⁻¹ . The latter is often sharp and well-defined.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both aromatic rings are expected to appear in the region of 3000-3100 cm⁻¹ . These are typically of medium to weak intensity in the FT-IR spectrum but can be strong in the FT-Raman spectrum.

Aromatic C=C Stretching: The in-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings will produce a series of bands of variable intensity in the region of 1450-1600 cm⁻¹ . For biphenyl systems, a strong Raman peak around 1276 cm⁻¹ has been noted, which may be a useful diagnostic marker. researchgate.net

Methyl Group Vibrations: The presence of the two methyl groups will introduce characteristic vibrations. The asymmetric and symmetric C-H stretching of the methyl groups are expected around 2960 cm⁻¹ and 2870 cm⁻¹ , respectively. The corresponding deformation (bending) vibrations would appear in the 1375-1470 cm⁻¹ region.

Out-of-Plane C-H Bending: The substitution pattern on the two aromatic rings will influence the positions of the strong out-of-plane C-H bending vibrations in the FT-IR spectrum, typically found in the 690-900 cm⁻¹ range. These bands are highly characteristic of the substitution pattern.

Inter-ring C-C Stretching: The stretching vibration of the C-C single bond connecting the two phenyl rings is expected to be a weak band in the FT-IR spectrum but may be more prominent in the FT-Raman spectrum, likely appearing in the fingerprint region below 1300 cm⁻¹.

The table below summarizes the predicted key vibrational frequencies for this compound.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (FT-Raman)
Aromatic C-H Stretch3100-3000Weak to MediumStrong
Methyl C-H Stretch (asymmetric)~2960MediumMedium
Methyl C-H Stretch (symmetric)~2870MediumMedium
Aldehydic C-H Stretch2850-2820 & 2750-2720Weak to MediumMedium
Carbonyl (C=O) Stretch1710-1690StrongMedium to Strong
Aromatic C=C Stretch1600-1450Medium to StrongStrong
Methyl C-H Bending1470-1375MediumMedium
Inter-ring C-C Stretch< 1300WeakMedium
Out-of-Plane C-H Bending900-690StrongWeak to Medium

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by absorptions arising from π → π* and n → π* transitions.

The electronic spectrum of benzaldehyde in a non-polar solvent typically shows a strong absorption band around 240-250 nm , which is attributed to the π → π* transition of the benzene (B151609) ring conjugated with the carbonyl group. A weaker, structured band corresponding to the n → π* transition of the carbonyl group is observed at longer wavelengths, typically around 320-340 nm . researchgate.netnist.gov

For this compound, the presence of the second phenyl ring (the dimethylphenyl group) will likely lead to a bathochromic (red) shift and a hyperchromic (increased intensity) effect on the π → π* transition compared to benzaldehyde. This is due to the extended π-conjugation across the biphenyl system. The degree of this shift will be dependent on the dihedral angle between the two aromatic rings in solution. A larger dihedral angle would reduce the extent of π-conjugation, leading to a smaller red shift.

The n → π* transition, being localized on the carbonyl group, is expected to be less affected by the biphenyl system but may show some solvatochromic effects. In polar solvents, this band would likely exhibit a hypsochromic (blue) shift.

The predicted UV-Vis absorption data for this compound in a non-polar solvent like hexane (B92381) is presented in the table below.

TransitionPredicted λmax (nm)Molar Absorptivity (ε)Notes
π → π250 - 270HighCorresponds to the electronic transition in the conjugated biphenyl system.
n → π320 - 350LowCorresponds to the forbidden transition of the carbonyl group.

The photophysical properties, such as fluorescence and phosphorescence, are also of interest. Benzaldehyde itself is known to undergo efficient intersystem crossing from the excited singlet state to the triplet state. It is plausible that this compound would also exhibit phosphorescence at low temperatures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the exact molecular formula of a compound and for elucidating its structure through the analysis of fragmentation patterns.

The calculated exact mass of this compound (C₁₅H₁₄O) is 210.1045 g/mol . HRMS analysis should confirm this mass with high accuracy (typically within 5 ppm).

Electron ionization (EI) is a common technique used in mass spectrometry that leads to predictable fragmentation of organic molecules. The major fragmentation pathways anticipated for this compound are:

Loss of a Formyl Radical (-CHO): A primary fragmentation pathway for benzaldehydes is the cleavage of the C-C bond between the phenyl ring and the carbonyl group, leading to the loss of a formyl radical (mass = 29 u). This would result in a prominent peak at m/z 181.0966 (C₁₄H₁₃⁺).

Loss of a Hydrogen Radical (-H): Loss of the aldehydic hydrogen radical would produce the [M-H]⁺ ion at m/z 209.1017 (C₁₅H₁₃O⁺).

Cleavage of the Biphenyl Bond: Fragmentation can occur at the C-C bond connecting the two aromatic rings. This could lead to fragments corresponding to the dimethylphenyl cation (m/z 105.0704 , C₈H₉⁺) and the benzaldehyde cation (m/z 105.0340 , C₇H₅O⁺). Due to the similar nominal mass, high-resolution instrumentation would be crucial to distinguish these.

Loss of Methyl Radicals (-CH₃): Sequential loss of methyl radicals from the molecular ion or subsequent fragments is also possible, leading to peaks at [M-15]⁺ and [M-30]²⁺.

The predicted major fragments in the HRMS spectrum of this compound are detailed in the following table.

m/z (Calculated)Ion FormulaFragmentation Pathway
210.1045[C₁₅H₁₄O]⁺˙Molecular Ion
209.1017[C₁₅H₁₃O]⁺Loss of H radical from the aldehyde group
181.0966[C₁₄H₁₃]⁺Loss of formyl radical (CHO)
105.0704[C₈H₉]⁺Cleavage of the biphenyl bond (dimethylphenyl cation)
105.0340[C₇H₅O]⁺Cleavage of the biphenyl bond (benzoyl cation)

This detailed spectroscopic and spectrometric analysis, though predictive, provides a robust framework for the characterization of this compound and serves as a valuable reference for future experimental investigations.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the electronic structure and equilibrium geometry of molecules. For a molecule like 3-(2,3-dimethylphenyl)benzaldehyde, these calculations would provide insights into bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional representation of the molecule's most stable conformation.

DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry. These calculations aim to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule. Ab initio methods, while computationally more demanding, can offer higher accuracy for certain properties. The results of these calculations are fundamental for all other subsequent computational analyses.

Molecular Electrostatic Potential (MEP) and Fukui Functions for Chemical Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high electron density around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. These functions are derived from the change in electron density as an electron is added or removed. By calculating the condensed Fukui functions for each atom, one can identify the most likely sites for electrophilic, nucleophilic, and radical attack.

Table 1: Illustrative Fukui Function Indices for Predicting Reactivity

Atomic SiteFukui Function (f_k^+) for Nucleophilic AttackFukui Function (f_k^-) for Electrophilic AttackFukui Function (f_k^0) for Radical Attack
C (carbonyl)HighLowModerate
O (carbonyl)LowHighLow
Aromatic CModerateModerateModerate
Methyl CLowLowLow
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, analysis of the HOMO and LUMO would reveal the distribution of these orbitals across the molecule, indicating the likely pathways for intramolecular charge transfer.

Table 2: Illustrative Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex set of molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

NBO analysis can quantify the stabilization energy associated with electron delocalization, such as hyperconjugation and resonance. For this compound, NBO analysis would reveal the interactions between the filled bonding orbitals and the empty antibonding orbitals, providing insights into the stability conferred by the delocalization of electrons across the aromatic rings and the carbonyl group.

Molecular Dynamics and Conformational Analysis in Solution and Gas Phase

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing information about its conformational flexibility and how it interacts with its environment, such as a solvent.

Conformational analysis, which can be performed using both quantum mechanical methods and MD simulations, is crucial for understanding the different spatial arrangements (conformers) of the molecule and their relative energies. For this compound, this would involve studying the rotation around the single bond connecting the two phenyl rings to identify the most stable conformers in both the gas phase and in different solvents.

Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis and 2D Fingerprint Plots)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the solid state. The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, and it is colored according to the nature and strength of the intermolecular contacts.

Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction TypePercentage Contribution (%)
H···H45.0
C···H/H···C25.0
O···H/H···O15.0
C···C10.0
Other5.0
Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Applications of 3 2,3 Dimethylphenyl Benzaldehyde As a Synthetic Building Block

Precursor in Complex Organic Synthesis

The aldehyde group is a cornerstone of organic synthesis, participating in a wide array of carbon-carbon bond-forming reactions. The presence of a bulky and electronically distinct biphenyl (B1667301) substituent in 3-(2,3-dimethylphenyl)benzaldehyde offers a scaffold for creating molecules with specific three-dimensional structures and properties.

The outline for this article suggests a role for this compound as a precursor in the synthesis of pharmaceutical intermediates, specifically for the sedative agent Dexmedetomidine. However, a thorough review of the scientific literature reveals that the synthesis of Dexmedetomidine and its racemic parent compound, Medetomidine, consistently starts from 2,3-dimethylbenzaldehyde (B27725) , not this compound. Dexmedetomidine's chemical structure is (S)-4-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, and its synthesis involves creating a bond between the 2,3-dimethylphenyl unit and an imidazole-containing fragment. There is no current evidence in published synthetic routes to suggest that the biphenyl structure of this compound is used for this purpose.

Biphenyl derivatives are, however, significant scaffolds in medicinal chemistry for other applications, including the development of non-steroidal aromatase inhibitors and various other therapeutic agents. rsc.orgnih.gov These structures are valued for their rigid framework, which can orient functional groups in precise spatial arrangements for interaction with biological targets. rsc.orgrsc.org

Natural products are a major source of inspiration for the development of new drugs. rsc.org The synthesis of analogues of these complex molecules is a key strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. Aldehydes and biphenyl scaffolds are common features in these synthetic endeavors. rsc.orgrsc.org

This compound, with its distinct biphenyl framework, serves as a potential starting material for creating analogues of natural products that contain biaryl moieties. The compound's aldehyde group can be transformed through numerous synthetic operations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, to build more complex structures. For instance, hydroxylated biphenyl derivatives containing an α,β-unsaturated ketone moiety have been synthesized as potential agents against malignant melanoma. nih.gov The unique substitution pattern of this compound could lead to novel analogues with unique biological activity profiles.

Utility in Materials Science Applications

The rigid and bulky nature of the this compound scaffold makes it an intriguing candidate for the synthesis of advanced organic materials, where molecular structure dictates macroscopic properties.

Chalcones (1,3-diaryl-2-propen-1-ones) and acridines are two classes of organic compounds with significant applications in materials science and medicinal chemistry due to their photochemical and biological properties. acs.orgjetir.orgpharmascholars.com The synthesis of both compound classes often utilizes aromatic aldehydes as key starting materials.

Chalcones: These compounds are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone. pharmascholars.comnih.govscialert.net Using this compound in this reaction would yield chalcones with a complex, sterically demanding biphenyl group, potentially influencing their photophysical properties, liquid crystal behavior, or biological activity.

Acridines: The Bernthsen acridine (B1665455) synthesis involves the reaction of a diarylamine with a carboxylic acid or, in related methods, the condensation of an amine with an aromatic aldehyde. ptfarm.plwikipedia.org this compound could be used to synthesize novel, highly substituted acridine dyes or fluorescent probes.

The general synthetic schemes for these transformations are presented below.

ReactionReactantsGeneral Product Structure
Claisen-Schmidt Condensation This compound + Substituted AcetophenoneChalcone (B49325)
Acridine Synthesis This compound + Substituted AnilineAcridine Derivative

Aromatic aldehydes are valuable monomers for producing various polymers, including poly(azomethines) and other condensation polymers. researchgate.netacs.org These materials are often investigated for their thermal stability, conductivity, and electrochromic properties. researchgate.net Furthermore, biphenyl units are incorporated into polymer backbones to enhance thermal stability and confer specific optical properties. rsc.org

The structure of this compound makes it a suitable monomer for condensation polymerization with diamines to produce poly(azomethines). The resulting polymer would feature a highly rigid and bulky biphenyl pendant group, which could disrupt chain packing, increase solubility, and raise the glass transition temperature, leading to amorphous polymers with high thermal stability. researchgate.net Such polymers could find use as hole-transporting layers in organic electronic devices or as components of advanced membranes. researchgate.netrsc.org

Ligand Design in Catalysis (based on similar dimethylphenyl benzaldehyde phosphine (B1218219) ligands)

Phosphine ligands are fundamental to modern homogeneous catalysis, where they are used to tune the reactivity and selectivity of transition metal catalysts. sigmaaldrich.com The steric and electronic properties of the phosphine ligand are critical to the catalyst's performance. Bulky and electron-rich phosphines are particularly effective in challenging cross-coupling reactions. acs.org

While there are no specific reports on ligands derived from this compound, its structure is highly relevant to ligand design. Phosphine aldehydes, where a phosphine and an aldehyde are connected by a carbon backbone, are a known class of ligands. rsc.org More commonly, the aldehyde group can serve as a synthetic handle to introduce a phosphine moiety.

Biphenyl-based phosphine ligands are a well-established class of high-performance ligands (e.g., Buchwald-type ligands). acs.org These ligands leverage the steric bulk of the biphenyl scaffold to promote efficient catalytic cycles. A hypothetical phosphine ligand derived from this compound would possess a unique steric profile due to the ortho- and meta-methyl groups on the second phenyl ring. This specific steric hindrance would influence the coordination geometry around a metal center, potentially leading to high selectivity in catalytic transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings. acs.org The design of such ligands, often featuring a biphenyl-2-ylphosphine core, is a sophisticated strategy to achieve fine control over catalytic reactions. escholarship.orgnih.gov

Synthesis of Phosphine-Benzaldehyde Ligands

There is no available research detailing the synthesis of phosphine-benzaldehyde ligands specifically from this compound. The general synthesis of phosphine-benzaldehyde ligands often involves the reaction of a halogenated benzaldehyde with a phosphine source or the functionalization of a pre-existing phosphine-containing molecule with a formyl group. The specific conditions and outcomes for such a synthesis using this compound as a precursor have not been documented.

Application in Transition Metal-Catalyzed Coupling Reactions

Consistent with the lack of information on the synthesis of its derivative ligands, there are no published studies on the application of this compound or its phosphine-benzaldehyde derivatives in transition metal-catalyzed coupling reactions. This includes widely studied reactions such as the Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings, where the choice of ligand is critical for catalytic activity and selectivity.

Future Directions and Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of biphenyl (B1667301) aldehydes, including 3-(2,3-dimethylphenyl)benzaldehyde, traditionally relies on methods like the Suzuki or Stille cross-coupling reactions. While effective, these often involve expensive palladium catalysts, phosphine (B1218219) ligands, and stoichiometric amounts of waste. Future research will likely focus on greener and more cost-effective synthetic strategies.

Key areas of development include:

Ligand-Free Catalysis: Developing palladium-catalyzed cross-coupling reactions that proceed efficiently without the need for expensive and air-sensitive phosphine ligands. researchgate.net

Alternative Catalysts: Exploring the use of more abundant and less toxic metal catalysts, such as those based on nickel, copper, or iron, to replace palladium.

One-Pot and Tandem Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel, reducing solvent waste, purification steps, and reaction time. For instance, a one-pot Grignard formation followed by formylation presents a direct route. google.compatsnap.com

Green Solvents and Conditions: Employing environmentally benign solvents like water, ethanol, or deep eutectic solvents (DES) to replace traditional volatile organic compounds (VOCs). nih.gov Mechanochemical methods, which reduce or eliminate the need for solvents, also represent a promising sustainable approach. nih.gov

Synthetic StrategyPotential AdvantageRelevant Research Context
Ligand-Free CarbonylationReduces cost and simplifies reaction setup.Palladium-catalyzed reductive carbonylation of aryl iodides. researchgate.net
Grignard Reagent FormylationUtilizes readily available starting materials.Preparation of 2,3-dimethylbenzaldehyde (B27725) from 2,3-dimethylbromobenzene. patsnap.com
Sustainable Solvents (e.g., DES)Reduces environmental impact and improves safety.Synthesis of benzoxazole (B165842) derivatives in Deep Eutectic Solvents. nih.gov
MechanochemistryMinimizes or eliminates solvent use, leading to less waste.High-yield synthesis of benzoxazoles via mechanical grinding. nih.gov

Exploration of Novel Reactivity and Transformation Pathways

The aldehyde functionality and the dimethylphenyl moiety are both ripe for further reactivity studies. While the aldehyde is a classic participant in reactions like Wittig olefination, reductive amination, and condensation, exploring its role in more novel transformations is a key future direction.

Aldehyde Functionality: Research into multicomponent reactions (MCRs) where this compound can be a key component to rapidly build molecular complexity is a promising area. oiccpress.com Furthermore, its use as a substrate in organocatalyzed or transition-metal-catalyzed asymmetric synthesis could yield valuable chiral molecules.

Dimethylphenyl Moiety: The reactivity of the biphenyl C-H bonds offers significant potential. Directed C-H activation or functionalization could allow for the introduction of new substituents onto either aromatic ring, providing access to a vast chemical space of derivatives that would be difficult to synthesize through traditional cross-coupling methods. The steric hindrance provided by the methyl groups can be exploited to direct reactions to specific, less-hindered positions.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like this compound before committing to lab-intensive synthesis.

Reactivity Prediction: Computational models can predict sites of electrophilic and nucleophilic attack, transition state energies, and reaction pathways. manchester.ac.uk This can guide the development of new reactions and explain observed product distributions, for instance, in photochemical or electrochemical transformations.

Material and Drug Design: By calculating properties such as the electronic bandgap, molecular orbitals (HOMO/LUMO), and intermolecular interaction potential, researchers can screen for potential applications. manchester.ac.uknih.gov For example, modeling can help design derivatives with specific electronic properties for use in organic electronics or predict the binding affinity of related scaffolds to therapeutic targets like enzymes. nih.gov

Computational MethodApplication for this compoundResearch Example
Density Functional Theory (DFT)Calculating molecular geometry, vibrational frequencies, and electronic properties.Structural and vibrational analysis of a hydrazone derivative of benzaldehyde (B42025). manchester.ac.uk
2D Potential Energy ScanDetermining stable rotamers and rotational energy barriers between the phenyl rings.Establishing ground state characteristics of a furan-carbohydrazide derivative. manchester.ac.uk
Molecular DockingPredicting binding affinity and mode of interaction with biological macromolecules.Screening of 1,2,3-triazoyl-benzaldehydes against Alzheimer's disease targets. nih.gov

Design of Next-Generation Functional Molecules Utilizing the Scaffold

The this compound structure is an attractive scaffold for developing new functional molecules, particularly in medicinal chemistry and materials science. The related isomer, 2,3-dimethylbenzaldehyde, is a known key intermediate in the synthesis of dexmedetomidine, an α2-adrenoceptor agonist, highlighting the pharmaceutical relevance of this structural motif. google.compatsnap.com

Future research can build on this by:

Developing Novel Therapeutics: Using the scaffold as a starting point to design and synthesize new compounds with potential biological activity. Studies on other benzaldehyde derivatives have shown promise in developing agents for Alzheimer's disease or compounds with anti-inflammatory properties. nih.govnih.gov The biphenyl core allows for fine-tuning of steric and electronic properties to optimize binding to biological targets.

Creating Advanced Materials: The rigid, non-planar structure of the scaffold could be incorporated into polymers or molecular glasses. The dimethylphenyl group can disrupt crystal packing, potentially leading to amorphous materials with interesting optical or electronic properties.

Integration with Flow Chemistry and Automation Technologies

For the synthesis of this compound and its derivatives to be scalable and efficient, integration with modern chemical technologies is essential.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing compared to traditional batch chemistry. This can lead to higher yields, improved safety (especially for highly exothermic or hazardous reactions), and easier scalability. Photochemical and multicomponent reactions involving aldehydes have been successfully adapted to flow systems, demonstrating a clear path forward for this scaffold. mdpi.com

Automation and High-Throughput Experimentation: Automated synthesis platforms can rapidly generate libraries of derivatives by varying reaction partners or conditions. This approach, combined with high-throughput screening, can accelerate the discovery of new functional molecules based on the this compound core. The use of structured data repositories can further aid in reaction optimization and prediction.

Exploration of Photochemical and Electrochemical Transformations

Light and electricity offer alternative energy sources for promoting chemical reactions, often enabling unique transformations not possible through thermal methods.

Photochemistry: Benzaldehyde itself is photoactive and can be excited to a triplet state under UV irradiation, enabling it to act as a photocatalyst or undergo reactions like photo-oxidation. researchgate.net The exploration of photochemical reactions such as [2+2] cycloadditions, hydrogen abstraction, and sensitized energy transfer could unlock novel transformation pathways for this compound. researchgate.netresearchgate.net

Electrochemistry: Electrochemical methods provide a reagent-free way to perform redox reactions. The aldehyde group can be electrochemically reduced to an alcohol or a pinacol (B44631) dimer, or oxidized. Recent studies have shown that carbanions can be generated electrochemically and reacted with aldehydes to form new C-C bonds, a method that avoids harsh bases. acs.org Applying these techniques could lead to efficient and sustainable methods for functionalizing the aldehyde group.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2,3-dimethylphenyl)benzaldehyde, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Friedel-Crafts alkylation of benzaldehyde derivatives with 2,3-dimethylbenzene to introduce the substituted phenyl group. This requires Lewis acid catalysts (e.g., AlCl₃) and anhydrous conditions .
  • Step 2 : Bromination or functionalization of intermediates may follow, as seen in analogous compounds (e.g., bromination at 0–5°C in acetic acid to avoid over-substitution) .
  • Optimization : Solvent polarity (e.g., dichloromethane vs. carbon tetrachloride) and temperature control are critical. Reaction progress is monitored via TLC or HPLC .

Q. How is this compound characterized analytically, and what techniques validate its purity?

  • Techniques :

  • NMR : ¹H and ¹³C NMR confirm regiochemistry of substitution (e.g., distinguishing 2,3-dimethylphenyl vs. other isomers) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular mass (e.g., exact mass ~226.1066 g/mol for related aldehydes) .
  • Chromatography : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) identifies impurities like unreacted intermediates .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Stability Protocol :

  • Store at –20°C in amber vials to prevent aldehyde oxidation.
  • Degradation products (e.g., carboxylic acids) are monitored via periodic HPLC analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound be addressed?

  • Strategies :

  • Directed ortho-Metalation : Use directing groups (e.g., –OMe) to control substitution patterns, followed by deprotection .
  • Computational Modeling : DFT calculations predict electron density distribution to guide electrophilic substitution .
  • Steric Effects : Bulky substituents on the benzene ring can bias reaction pathways (e.g., 2,3-dimethyl groups hinder para-substitution) .

Q. How do contradictory data on biological activity of related aldehydes inform research on this compound?

  • Case Study :

  • Antimicrobial Activity : For analogs like N-(2,3-dimethylphenyl)thioacetamide derivatives, discrepancies in MIC values arise from assay conditions (e.g., broth microdilution vs. agar diffusion) .
  • Mechanistic Insights : Conflicting enzyme inhibition data (e.g., COX-2 vs. 5-LOX) suggest context-dependent interactions. Validate via kinetic assays and molecular docking .

Q. What experimental designs resolve discrepancies in physicochemical properties (e.g., melting points) for this compound derivatives?

  • Approach :

  • Recrystallization : Purify using solvent pairs (e.g., ethanol/water) to eliminate polymorphic variations .
  • DSC Analysis : Differential scanning calorimetry identifies phase transitions and validates reported melting points (e.g., 180–181°C for related benzophenones) .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

  • SAR Framework :

  • Electron-Withdrawing Groups : Introduce –NO₂ or –CN at the benzaldehyde para-position to enhance electrophilicity and interaction with biological targets .
  • Hybrid Molecules : Combine with triazole or morpholine sulfonamide moieties (e.g., as in ) to improve solubility and target affinity .

Q. What computational tools predict the environmental or toxicological profile of this compound?

  • Tools :

  • EPA DSSTox : Access physicochemical and toxicity data for analogs (e.g., logP, biodegradability) .
  • Molecular Dynamics : Simulate interactions with biological membranes or enzymes to assess bioavailability .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

ParameterMethod/TechniqueTypical Value/OutcomeReference
Molecular WeightHRMS~226.1066 g/mol
Melting PointDSC180–185°C (purified)
PurityHPLC (C18, UV 254 nm)≥98% (acetonitrile/water)
StabilityAccelerated AgingDegradation <5% at –20°C/6 mo

Table 2 : Synthetic Optimization Variables

VariableImpact on Yield/RegioselectivityOptimal ConditionReference
Catalyst (AlCl₃ vs. FeCl₃)AlCl₃ improves electrophilicity1.2 eq. AlCl₃, 0°C
Solvent PolarityLow polarity reduces side reactionsDichloromethane
Reaction TimeProlonged time increases over-substitution4–6 hours

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3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE
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3-(2,3-DIMETHYLPHENYL)BENZALDEHYDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.